4-Aminobutyltriethoxysilane

Description

Properties

IUPAC Name |

4-triethoxysilylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDDLRSGGCWDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184720 | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-30-5 | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOBUTYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M550E30K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Aminobutyltriethoxysilane (ABTES): Properties, Mechanisms, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutyltriethoxysilane (ABTES) stands as a cornerstone organosilane coupling agent, indispensable in the fields of materials science, biotechnology, and drug development. Its bifunctional nature, featuring a triethoxysilyl group for covalent attachment to inorganic substrates and a terminal primary amine for subsequent bio-conjugation, makes it a uniquely versatile tool for surface modification. This guide provides an in-depth exploration of the core chemical properties of ABTES, the mechanisms governing its surface reactivity, and detailed, field-proven protocols for its application. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also rationally adapt them to their specific needs.

Introduction to this compound (ABTES)

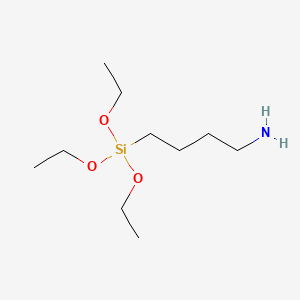

This compound, CAS No. 3069-30-5, is an organofunctional silane that acts as a molecular bridge between inorganic and organic materials.[1][2] Its structure is characterized by two key moieties:

-

A Triethoxysilyl Headgroup (-Si(OCH₂CH₃)₃) : This silicon-containing group is hydrolyzable and forms reactive silanol groups (-Si(OH)₃) in the presence of water. These silanols can then covalently bond to hydroxyl-rich inorganic surfaces like silica, glass, and metal oxides, forming stable siloxane (-Si-O-Substrate) linkages.[3][4]

-

A 4-Aminobutyl Tail Group (- (CH₂)₄NH₂) : This flexible four-carbon alkyl chain terminates in a primary amine. The amine serves as a highly versatile functional handle, enabling the covalent immobilization of a vast array of molecules, including proteins, antibodies, nucleic acids, and small-molecule drugs.[5][6]

This dual functionality allows ABTES to impart new chemical properties to surfaces, fundamentally enabling the design of advanced materials for applications ranging from biosensors and microarrays to functionalized nanoparticles for targeted drug delivery.[3][7][8]

Caption: Chemical structure of this compound (ABTES).

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ABTES is critical for its effective handling, storage, and application. The data presented below has been consolidated from authoritative chemical databases and supplier technical sheets.

| Property | Value | Source(s) |

| CAS Number | 3069-30-5 | [9][10][11] |

| Molecular Formula | C₁₀H₂₅NO₃Si | [9][10][11][12] |

| Molecular Weight | 235.40 g/mol | [10][11][12] |

| Appearance | Colorless to Light Yellow Liquid | [13] |

| Density | ~0.933 - 0.946 g/cm³ at 25°C | [9][11] |

| Boiling Point | 114-116°C at 14 Torr; ~217°C at 760 Torr | [9][10][11] |

| Flash Point | ~105.1 - 109°C | [9][14] |

| Refractive Index | ~1.4270 | [9][14] |

| Canonical SMILES | CCO(OCC)OCC | [9][12] |

The Chemistry of Surface Modification with ABTES

The efficacy of ABTES as a coupling agent is rooted in a well-defined, multi-step chemical process known as silanization. This process transforms a substrate's surface properties by creating a durable, covalently attached organic monolayer.

Part A: The Silanization Reaction Mechanism

The overall process can be broken down into three primary stages: hydrolysis, condensation, and covalent bond formation. The reaction is catalyzed by water and its rate is significantly influenced by pH.[15]

-

Hydrolysis : The process begins with the nucleophilic attack of water on the silicon atom, leading to the cleavage of the ethoxy groups (-OCH₂CH₃) and their replacement with hydroxyl groups (-OH). This reaction produces ethanol as a byproduct and forms the highly reactive intermediate, aminobutylsilanetriol. The rate of hydrolysis is minimized around pH 7 and increases under both acidic and basic conditions.[15]

-

Condensation : The newly formed silanol groups are highly reactive. They can condense with other silanol molecules to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers in solution. Crucially, they can also condense with the native hydroxyl groups (-OH) present on the surface of inorganic substrates like glass or silica.

-

Bonding and Curing : Initially, the silanols hydrogen-bond with the substrate surface. With gentle heating or "curing" (e.g., 110°C), this interaction is converted into stable, covalent Si-O-Substrate bonds, with the concomitant loss of water.[3][16] This final step anchors the aminobutyl functionality securely to the surface.

Caption: The multi-step reaction mechanism of ABTES surface modification.

Part B: The Role of the Aminobutyl Group

Once the ABTES monolayer is anchored, the terminal primary amine becomes the focal point for subsequent chemical modifications.

-

Nucleophilicity : The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, ready to react with a wide range of electrophilic functional groups. This allows for the straightforward attachment of biomolecules.[5] Common coupling chemistries include reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, isothiocyanates to form thioureas, and aldehydes to form imines (which are often reduced to stable secondary amines).[17]

-

Surface Charge Modification : Most silica or glass surfaces possess a negative charge (zeta potential) at neutral pH due to the deprotonation of surface silanol groups. The introduction of a dense layer of primary amines, which are protonated (-NH₃⁺) at physiological pH, dramatically reverses the surface charge to be strongly positive.[8] This property can be harnessed for the electrostatic immobilization of negatively charged molecules like DNA or certain proteins.

Practical Applications & Experimental Protocols

The true value of ABTES lies in its application. Below are two detailed, validated protocols for common surface modification tasks.

Application 1: Formation of Amine-Terminated Self-Assembled Monolayers (SAMs) on Glass Slides

This protocol is foundational for fabricating microarrays and biosensors where a uniform, reactive surface is required.[3][18] The use of anhydrous solvent is a critical choice to control the extent of silane self-polymerization in the solution, promoting the formation of a more uniform monolayer on the substrate.[3]

Experimental Protocol: Silanization of Glass Slides

-

Substrate Cleaning and Activation (Critical Step):

-

Immerse glass slides in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide). CAUTION: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate PPE.

-

Incubate for 30-60 minutes at room temperature. This step removes organic contaminants and, crucially, hydroxylates the surface to maximize the density of reactive -OH groups.

-

Rinse the slides copiously with deionized (DI) water, followed by an ethanol rinse.

-

Dry the slides under a stream of inert gas (e.g., nitrogen or argon) and use immediately.

-

-

Silanization Reaction:

-

Prepare a 1% (v/v) solution of ABTES in anhydrous toluene in a sealed reaction vessel under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[3]

-

Place the activated, dry slides into the ABTES solution.

-

Allow the reaction to proceed overnight at room temperature with gentle stirring.[3]

-

-

Rinsing and Curing:

-

Remove the slides from the silane solution and rinse thoroughly with fresh toluene to remove any non-covalently bound (physisorbed) silane molecules.

-

Perform a final rinse with ethanol.

-

Dry the slides again under a stream of inert gas.

-

Cure the slides in an oven at 110°C for 1 hour. This step drives the formation of covalent siloxane bonds, ensuring the durability of the coating.[3]

-

Store the functionalized slides in a desiccator until use.

-

Caption: Experimental workflow for creating an ABTES self-assembled monolayer.

Application 2: Functionalization of Silica Nanoparticles

This protocol is essential for preparing nanoparticles for biomedical applications like drug delivery and bio-imaging.[5][7] Here, an aqueous alcohol solution is often preferred as it facilitates the dispersion of nanoparticles and provides the water necessary for silane hydrolysis in a controlled manner.

Experimental Protocol: Amino-Functionalization of Silica Nanoparticles (Post-Synthesis)

-

Nanoparticle Preparation:

-

Synthesize or procure silica nanoparticles (SiO₂ NPs) of the desired size. A common method is the Stöber process.[8]

-

Disperse a known quantity of SiO₂ NPs in ethanol via sonication to ensure a uniform suspension.

-

-

Silanization Reaction:

-

To the ethanolic suspension of SiO₂ NPs, add a specific volume of ABTES. The amount can be titrated to control the final amine density. A common starting point is a 1-2% v/v solution.[7]

-

Add DI water to the mixture (e.g., to achieve a 95:5 ethanol:water ratio) to initiate hydrolysis.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

-

Washing and Collection:

-

Collect the functionalized nanoparticles by centrifugation.

-

Discard the supernatant, which contains unreacted silane and ethanol byproducts.

-

Re-disperse the nanoparticle pellet in fresh ethanol and repeat the centrifugation process. Perform this washing step at least three times to thoroughly remove any residual reactants.

-

After the final wash, dry the nanoparticles in a vacuum oven. The resulting product is a free-flowing powder of amine-functionalized silica nanoparticles.

-

Characterization of ABTES-Modified Surfaces

Validating the success of a surface modification protocol is a non-negotiable step in research and development. Each characterization technique provides a unique piece of evidence confirming the presence and functionality of the ABTES layer.

| Technique | Information Provided | Reference(s) |

| Contact Angle Goniometry | Confirms successful modification by measuring the change in surface wettability. The amine-terminated surface is typically more hydrophilic than a bare or alkyl-silanized surface. | [3] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides direct elemental evidence of the coating. The appearance of a Nitrogen 1s (N 1s) peak and a change in the Silicon 2p (Si 2p) spectrum confirm the presence of ABTES. | [3] |

| Zeta Potential Analysis | Measures surface charge. A successful ABTES coating on silica will shift the zeta potential from negative to positive at neutral pH. | [8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the chemical bonds present. Can be used to track the hydrolysis of Si-O-Et groups and the formation of Si-O-Si networks. | [19] |

| Fluorescence Labeling | Confirms the presence of reactive primary amines by reacting the surface with an amine-reactive fluorescent dye (e.g., Rhodamine B isothiocyanate) and visualizing with fluorescence microscopy. | [6][20] |

Safety and Handling

ABTES is a reactive chemical and must be handled with appropriate precautions.

-

Hazards : It is classified as a combustible liquid that is harmful if swallowed. It causes severe skin burns and serious eye damage and may cause an allergic skin reaction. Inhalation may cause respiratory irritation.[21]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. ABTES is moisture-sensitive; exposure to atmospheric moisture will initiate hydrolysis and polymerization.

-

Disposal : Dispose of contents/container to a licensed waste disposal facility in accordance with local, state, and federal regulations.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (2014). SAFETY DATA SHEET: this compound, 95%. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76483, this compound. Retrieved from [Link]

-

ChemBK. (2024). (4-aminobutyl)triethoxy-silan. Retrieved from [Link]

- Kang, H. J., & Blum, F. D. (1991). Structure and Dynamics of Amino Functional Silanes Adsorbed on Silica Surfaces. The Journal of Physical Chemistry, 95(24), 9391–9396.

- Salvador, J. P., et al. (2021). Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing. Chemosensors, 9(12), 349.

- Prozorov, T., et al. (2018).

-

ResearchGate. (n.d.). Examples of organofunctional groups with reactive functional groups. Retrieved from [Link]

-

Gelest. (n.d.). Silane Coupling Agents. Retrieved from [Link]

- Cretu, D., et al. (2016). Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization.

- Carpenter, A. W., et al. (2016). Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release. ACS Applied Materials & Interfaces, 8(31), 19934-19943.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Wang, Z., et al. (2015). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 87(5), 2639–2643.

- Valencia, C., et al. (2021). Morphological and Structural Properties of Amino-Functionalized Fumed Nanosilica and Its Comparison with Nanoparticles Obtained by Modified Stöber Method. Polymers, 13(16), 2779.

- Umek, P., et al. (2022). New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates. International Journal of Molecular Sciences, 23(12), 6813.

- Arslan, G., et al. (2009). Surface Modification of Glass Beads with an Aminosilane Monolayer. e-Journal of Surface Science and Nanotechnology, 7, 205-209.

- Robles, E., et al. (2018). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. Polymers, 10(4), 429.

- de la Flor, S., et al. (2005). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Sol-Gel Science and Technology, 33, 167–173.

- Holden, M. A., & Cremer, P. S. (2021). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Methods in Molecular Biology, 2237, 191-198.

- Igarashi, M., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology, 108, 377–391.

- Kim, J., et al. (2012). Quantitative Analysis and Efficient Surface Modification of Silica Nanoparticles.

- Ramasamy, M., & Chen, S. M. (2022). Recent Developments in the Design and Fabrication of Electrochemical Biosensors Using Functional Materials and Molecules. Biosensors, 12(12), 1146.

- Igarashi, M., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology, 108(2), 1-15.

-

Interchim. (n.d.). Functional groups in (bio)chemistry. Retrieved from [Link]

- de Oliveira, A. C. S., et al. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules, 28(6), 2697.

- Li, Y., et al. (2022). Fabrication and application of a novel electrochemical biosensor based on a mesoporous carbon sphere@UiO-66-NH2/Lac complex enzyme for tetracycline detection. Analytical Methods, 14(44), 4443-4451.

- Robles, E., et al. (2018). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane.

- Sciacca, B., et al. (2022). Designing Electrochemical Biosensing Platforms Using Layered Carbon-Stabilized Porous Silicon Nanostructures. ACS Applied Materials & Interfaces, 14(12), 14757–14769.

-

British Glass. (n.d.). Structure And Dynamics Of Amino Functional Silanes Adsorbed On Silica Surfaces. Retrieved from [Link]

- Ali, M. A., et al. (2019). Novel approach to fabrication of DNA Biosensor Based on a Carboxylated Graphene Oxide Decorated with Fe3O4 NPs for. International Journal of Electrochemical Science, 14, 2519-2532.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 3069-30-5 [chemicalbook.com]

- 3. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lookchem.com [lookchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. This compound | C10H25NO3Si | CID 76483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chembk.com [chembk.com]

- 15. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 16. mdpi.com [mdpi.com]

- 17. interchim.fr [interchim.fr]

- 18. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. gelest.com [gelest.com]

An In-Depth Technical Guide to 4-Aminobutyltriethoxysilane (ABTES)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Surface Engineering

In the realms of advanced materials, biotechnology, and pharmaceutical development, the interface between a synthetic material and its biological environment is paramount. Unmodified surfaces of materials like glass, silica, or metal oxides are often chemically inert and lack the specific functionalities required for sophisticated applications such as high-affinity biomolecule binding, targeted drug delivery, or ensuring the biocompatibility of medical implants.[1][2] Surface modification provides a powerful toolkit to tailor these interfaces at the molecular level.[2][3] Among the most robust and versatile methods for this purpose is silanization, a process that covalently attaches organofunctional silane molecules to a surface.[1][2]

This guide focuses on a particularly valuable, yet often overlooked, aminosilane: 4-Aminobutyltriethoxysilane (ABTES) , CAS Number 3069-30-5. While its shorter-chain cousin, (3-Aminopropyl)triethoxysilane (APTES), is more commonly cited, ABTES offers unique advantages due to its longer butyl spacer arm, which can enhance flexibility, reduce steric hindrance, and alter the hydrophobicity of the modified surface. We will delve into the core chemistry of ABTES, provide validated protocols for its application, and explore its utility in cutting-edge research and drug development.

Part 1: Core Properties of this compound (ABTES)

A thorough understanding of the physicochemical properties of ABTES is the foundation for its successful application. These properties dictate its reactivity, handling requirements, and the characteristics of the resulting self-assembled monolayer (SAM).[3]

| Property | Value | Source |

| CAS Number | 3069-30-5 | [4][5] |

| Molecular Formula | C10H25NO3Si | [4][5] |

| Molecular Weight | 235.40 g/mol | [4][5] |

| Appearance | Colorless to Light Yellow Liquid | [6] |

| Density | ~0.94 g/cm³ at 25°C | [4][7] |

| Boiling Point | 114-116°C at 14 Torr | [4] |

| Refractive Index | ~1.4270 | [7][8] |

| Flash Point | ~105-109°C | [7][8][9] |

| Solubility | Reacts with water; Soluble in ethanol, toluene, and other organic solvents. |

Part 2: The Chemistry of ABTES: A Molecule of Dual Functionality

The utility of ABTES stems from its bifunctional nature. It possesses two distinct reactive centers within a single molecule: the triethoxysilane "head" and the primary amine "tail," separated by a flexible butyl chain.

-

The Triethoxysilane Headgroup: This is the surface-reactive part of the molecule. The silicon atom is bonded to three ethoxy groups (-OCH2CH3), which are hydrolyzable. In the presence of trace amounts of water, these ethoxy groups undergo hydrolysis to form reactive silanol groups (Si-OH).[10] These silanols can then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica, glass, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Surface).[2][10] They can also condense with each other, leading to lateral polymerization on the surface.[11]

-

The Aminobutyl Tailgroup: At the other end of the molecule is a primary amine (-NH2) separated from the silicon atom by a four-carbon alkyl chain. This amine group provides a versatile chemical handle for a vast array of subsequent bioconjugation reactions.[3] It can be used to covalently attach proteins, peptides, antibodies, DNA, or small-molecule drugs through common crosslinking chemistries (e.g., using glutaraldehyde, EDC/NHS).[11][12]

Part 3: The Mechanism of Surface Modification

The process of forming a stable ABTES monolayer on a hydroxylated surface is a multi-step reaction known as silanization.[3][11] The quality of the final surface is highly dependent on controlling the conditions of each step.

-

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups on the ABTES molecule to form silanetriols. This reaction is catalyzed by water, which can be present as adsorbed surface water on the substrate or as a controlled addition to the reaction solvent.

-

Condensation & Physisorption: The newly formed silanol groups can form hydrogen bonds with the hydroxyl groups on the substrate surface. This is a reversible physisorption step. Simultaneously, intermolecular condensation between ABTES molecules can begin, forming oligomers in solution or on the surface.

-

Covalent Bond Formation (Curing): With thermal or vacuum treatment (curing), a dehydration reaction occurs, forming strong, covalent siloxane (Si-O-Si) bonds between the ABTES molecules and the substrate. This step anchors the monolayer to the surface. Excess, non-covalently bound silanes are typically removed in a washing step prior to curing.[3]

Part 4: Applications in Drug Development and Research

The amine-terminated surface created by ABTES modification is a gateway to numerous advanced applications.

-

Biomaterial Engineering: ABTES can be used to modify the surfaces of medical implants to improve biocompatibility or to immobilize bioactive molecules that promote cell adhesion and growth.

-

Targeted Drug Delivery: Nanoparticles (e.g., silica, gold) can be functionalized with ABTES. The terminal amine group then serves as an attachment point for targeting ligands (e.g., antibodies) or for the drug payload itself, creating a sophisticated drug delivery vehicle.

-

Biosensors and Diagnostics: The covalent immobilization of enzymes, antibodies, or nucleic acids onto ABTES-modified surfaces is a cornerstone of many biosensor platforms, including microarrays and lab-on-a-chip devices.[1] The longer butyl chain of ABTES, compared to APTES, can provide greater spacing from the surface, potentially improving the accessibility of the immobilized biomolecule and enhancing sensor sensitivity.

Part 5: Experimental Protocols & Characterization

Protocol 1: A Validated Method for Silanization of Glass/Silica Surfaces

This protocol is a robust starting point. Optimization of concentrations and incubation times may be necessary depending on the specific substrate and desired surface density.

-

Substrate Cleaning & Hydroxylation (Critical Step):

-

Thoroughly clean glass or silica slides by sonication in acetone, followed by isopropyl alcohol (15 minutes each).

-

Dry the slides under a stream of nitrogen.

-

Immerse the slides in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

-

After 30-60 minutes, carefully remove the slides and rinse extensively with deionized (DI) water.

-

Dry the slides completely in an oven at 110°C for at least 1 hour. This step ensures a clean, hydroxylated surface.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of ABTES in anhydrous toluene in a sealed container. Working in a glovebox or under an inert atmosphere is recommended to minimize water-induced polymerization in the solution.

-

Immerse the clean, dry slides in the ABTES solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Washing & Curing:

-

Remove the slides from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove excess, unbound ABTES.

-

Sonication in toluene for 5 minutes can improve the removal of physisorbed multilayers.[13]

-

Cure the slides by baking in an oven at 110-120°C for 1 hour. This step drives the covalent bond formation.[11]

-

The slides are now amine-functionalized and ready for subsequent conjugation steps.

-

Surface Characterization Techniques

Verifying the success and quality of the ABTES monolayer is crucial. The following table summarizes key techniques.

| Technique | What It Measures | Expected Result for Successful ABTES Coating |

| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity). | A significant decrease in the water contact angle compared to the clean, hydrophilic silica surface, indicating the presence of the more hydrophobic aminobutyl groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of Nitrogen (N 1s) and Silicon (Si 2p) peaks corresponding to the aminosilane. High-resolution scans can confirm the chemical environment. |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth surface with a slight increase in roughness compared to the pristine substrate, indicating a uniform monolayer without significant aggregation. |

| Ellipsometry | Thickness of the deposited layer. | A uniform thickness measurement consistent with a self-assembled monolayer (typically 1-2 nm). |

Part 6: Safety and Handling

This compound is a reactive chemical that requires careful handling.

-

Hazards: ABTES is harmful if swallowed and causes severe skin burns and eye damage.[14] It is also a combustible liquid.

-

Handling: Always work in a well-ventilated area or a fume hood.[6][15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.[14] The material is moisture-sensitive and should be stored under an inert gas like nitrogen or argon to prevent premature hydrolysis and polymerization.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][14]

Conclusion

This compound is a powerful and versatile surface modification agent with significant potential in research, diagnostics, and drug development. Its unique molecular structure, featuring a reactive triethoxysilane head and a flexible aminobutyl tail, allows for the robust and reliable functionalization of a wide range of inorganic materials. By providing a stable, reactive amine surface, ABTES serves as a critical molecular bridge, enabling the covalent attachment of complex biological entities to inert substrates. The extended four-carbon spacer arm distinguishes it from the more common APTES, offering potential advantages in reducing steric hindrance and improving the accessibility of immobilized biomolecules. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements, as outlined in this guide, is the key to unlocking its full potential in developing the next generation of advanced materials and biomedical technologies.

References

-

Gelest, Inc. (2014). This compound, 95% Safety Data Sheet. [Link]

-

CAS, a division of the American Chemical Society. (n.d.). This compound. CAS Common Chemistry. Retrieved October 16, 2025, from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Nakutin, S., & Rege, K. (2021). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Methods in Molecular Biology, 2237, 191–198. [Link]

- Kang, H. J., & Blum, F. D. (1991). Structure And Dynamics Of Amino Functional Silanes Adsorbed On Silica Surfaces. The Journal of Physical Chemistry, 95(23), 9391–9396.

-

Exploring Surface Modification with Silanes: A Practical Approach. (n.d.). LinkedIn. Retrieved from [Link]

-

Arslan, G., et al. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. ePrints Soton. Retrieved from [Link]

-

Carrillo-Varela, I., et al. (2018). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. Polymers, 10(10), 1131. [Link]

-

Sriram, M., et al. (2015). The four major surface modification approaches for functionalisation of nanoparticles. ResearchGate. [Link]

-

Kim, J., et al. (2012). Quantitative Analysis and Efficient Surface Modification of Silica Nanoparticles. Journal of Nanomaterials, 2012, 1–7. [Link]

-

Syrris. (n.d.). Drug Discovery and Development application with Syrris. Retrieved from [Link]

-

Kankate, L., et al. (2012). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Applied Materials & Interfaces, 4(12), 6591–6597. [Link]

-

Kumar, S., et al. (2016). Optimization and characterization of biomolecule immobilization on silicon substrates using (3-aminopropyl)triethoxysilane (APTES) and glutaraldehyde linker. ResearchGate. [Link]

-

Gunda, N. S. K., et al. (2014). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. Journal of the Korean Physical Society, 65, 1799–1807. [Link]

-

Bálint, E., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports, 13(1), 12345. [Link]

- de Oliveira, R. N., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001–021.

-

Müller, M., et al. (1999). Ionic mechanism of 4-aminopyridine action on leech neuropile glial cells. Brain Research, 826(1), 45–55. [Link]

Sources

- 1. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C10H25NO3Si | CID 76483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 3069-30-5 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gelest.com [gelest.com]

- 15. Page loading... [wap.guidechem.com]

4-Aminobutyltriethoxysilane molecular weight

An In-Depth Technical Guide to 4-Aminobutyltriethoxysilane: Properties, Mechanisms, and Applications in Scientific Research

Abstract

This compound (ABTES) is a bifunctional organosilane compound of significant interest in materials science, biotechnology, and drug development. Its unique molecular structure, featuring a terminal primary amine and a hydrolyzable triethoxysilyl group, allows it to act as a versatile molecular bridge between inorganic substrates and organic biomolecules. This guide provides a comprehensive overview of ABTES, detailing its physicochemical properties, the chemistry of its surface coupling mechanism, and validated protocols for its application in surface functionalization and bioconjugation. The content is tailored for researchers, scientists, and professionals in drug development who leverage surface chemistry for creating advanced biomaterials, diagnostic platforms, and drug delivery systems.

Introduction to this compound (ABTES)

Organosilanes are a class of molecules that possess the unique ability to form stable bonds with both inorganic and organic materials. Among them, this compound stands out due to its defined alkyl chain spacer and reactive terminal amine. The triethoxysilane moiety serves as the anchor, forming robust covalent bonds with hydroxyl-rich surfaces such as glass, silica, and metal oxides. Concurrently, the primary amine at the terminus of the butyl chain provides a highly versatile functional handle for the covalent attachment of a wide array of molecules, including proteins, peptides, nucleic acids, and small-molecule drugs. This dual functionality makes ABTES an indispensable tool for the rational design of functionalized surfaces and hybrid materials.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of ABTES is fundamental to its successful application. These properties dictate its reactivity, handling requirements, and suitability for specific experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C10H25NO3Si | [1][2][3] |

| Molecular Weight | 235.40 g/mol | [3][4][5][6] |

| CAS Number | 3069-30-5 | [2][4] |

| IUPAC Name | 4-(triethoxysilyl)butan-1-amine | [1] |

| Appearance | Clear to straw-colored liquid | [6][7] |

| Density | 0.933 - 0.941 g/cm³ at 25°C | [2][8][3][5] |

| Boiling Point | 114-116 °C at 14 Torr (mmHg) | [8][3][5][6] |

| Flash Point | 105.1 - 109 °C | [8][5][6][7] |

| Refractive Index | ~1.427 | [2][6] |

| Solubility | Reacts with water, liberating ethanol | [6] |

The Chemistry of Surface Functionalization

The efficacy of ABTES as a coupling agent is rooted in a two-stage reaction mechanism involving its distinct functional ends.

The Silane Moiety: Hydrolysis and Condensation

The anchoring of ABTES to a substrate is a process driven by the hydrolysis of the ethoxy groups, followed by condensation. This mechanism is critical for forming a stable, covalently bound functional layer.

-

Hydrolysis: In the presence of water or ambient moisture, the three ethoxy groups (-OCH2CH3) on the silicon atom hydrolyze to form reactive silanol groups (-OH) and ethanol as a byproduct.[6] This step is the primary activation of the molecule.

-

Condensation: The newly formed silanol groups can then react in two ways:

-

They condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Substrate-O-Si).

-

They can also condense with other ABTES molecules to form a cross-linked polysiloxane network (Si-O-Si), which enhances the stability and density of the coating.

-

The Amine Moiety: A Gateway for Bioconjugation

Once the ABTES layer is anchored to the surface, the exposed primary amine groups (-NH2) serve as readily available sites for further chemical modification. This terminal amine is nucleophilic and can participate in a variety of well-established bioconjugation reactions, such as:

-

Amide Bond Formation: Reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide linkages.

-

Aldehyde/Ketone Chemistry: Formation of Schiff bases with aldehydes or ketones, which can be subsequently reduced to stable secondary amine linkages.

-

Isothiocyanate Chemistry: Reaction with isothiocyanates to form thiourea bonds.

This versatility allows for the tailored immobilization of virtually any biomolecule of interest, forming the basis for biosensors, targeted nanoparticles, and functionalized cell culture substrates.

Key Applications in Research and Drug Development

The unique properties of ABTES enable its use in several high-impact areas relevant to the pharmaceutical and biotechnology sectors.

-

Functionalization of Diagnostic Platforms: ABTES is widely used to coat glass slides, microtiter plates, and biosensor chips. The resulting amino-functionalized surface allows for the covalent immobilization of antibodies, antigens, or nucleic acid probes, which is a foundational step in developing sensitive and specific diagnostic assays like ELISA and microarrays.

-

Development of Drug Delivery Systems: In the field of nanomedicine, ABTES is used to modify the surface of inorganic nanoparticles, such as mesoporous silica nanoparticles (MSNs). This surface modification can enhance biocompatibility and provide attachment points for targeting ligands (e.g., antibodies, folic acid) to direct the nanoparticles to specific cells or tissues, thereby improving therapeutic efficacy and reducing side effects.

-

Creation of Bio-instructive Materials: By immobilizing signaling molecules, growth factors, or peptides onto cell culture substrates using ABTES, researchers can create microenvironments that mimic physiological conditions. These bio-instructive surfaces are invaluable for studying cell behavior, differentiation, and tissue engineering.

-

Organosilanes in Medicinal Chemistry: While ABTES is primarily a linking agent, the broader class of organosilanes is gaining attention in drug design. The concept of silicon bioisosterism , where a silicon atom replaces a carbon atom in a drug candidate, can favorably alter its metabolic stability, lipophilicity, and overall pharmacokinetic profile.[9] This highlights the growing relevance of silicon chemistry in the core of drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, where the rationale behind each step is explained to ensure reproducibility and success.

Protocol 1: General Procedure for Silanization of Glass Substrates

This protocol details the steps to create a stable, amino-functionalized surface on glass or silica.

-

Objective: To generate a reactive amine layer for subsequent molecular immobilization.

-

Causality: The success of this procedure hinges on creating a high density of hydroxyl groups on the substrate and then reacting them with ABTES under controlled conditions to form a uniform monolayer.

Methodology:

-

Substrate Cleaning (Critical Step):

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated H2SO4 to 30% H2O2) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood with appropriate PPE).

-

Expertise & Trustworthiness: This aggressive cleaning removes all organic residues and, more importantly, hydroxylates the surface, maximizing the number of reactive -OH sites. An incomplete cleaning is the most common cause of non-uniform, patchy silane coatings.

-

Rinse extensively with ultrapure water and dry under a stream of nitrogen.

-

-

Silane Solution Preparation:

-

Prepare a 2% (v/v) solution of ABTES in 95% ethanol / 5% water.

-

Expertise & Trustworthiness: The presence of a small amount of water is essential to initiate the hydrolysis of the ethoxy groups. The solution should be prepared fresh and allowed to stand for 5-10 minutes for pre-hydrolysis to occur before introducing the substrates.

-

-

Deposition:

-

Immerse the cleaned, dry slides in the ABTES solution for 2-5 minutes at room temperature.

-

Expertise & Trustworthiness: This duration is typically sufficient for the formation of a self-limiting monolayer. Longer incubation times can lead to the formation of thicker, less stable multilayers.

-

-

Rinsing:

-

Remove the slides and rinse thoroughly with ethanol to wash away excess, physically adsorbed silane.

-

Dry again under a stream of nitrogen.

-

-

Curing (Validation Step):

-

Place the slides in an oven and bake at 110 °C for 30-60 minutes.

-

Expertise & Trustworthiness: This curing step is non-negotiable for creating a stable coating. The heat drives the condensation reaction, forming strong covalent Si-O-Si and Si-O-Substrate bonds. Skipping this step will result in a layer that is easily washed off in subsequent aqueous buffers.

-

Safety, Handling, and Storage

Proper handling and storage of ABTES are crucial due to its chemical reactivity and potential hazards.

-

Hazards: ABTES is harmful if swallowed and causes skin irritation and serious eye damage.[6][10] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always handle ABTES in a well-ventilated chemical fume hood.[4][11] Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[6][12]

-

Handling: Avoid all contact with skin, eyes, and clothing.[6][10] Do not breathe vapors.[6] Keep away from sources of ignition.[10][11]

-

Storage: ABTES is moisture-sensitive and will hydrolyze upon contact with air.[6][10] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[6][10][11] It is incompatible with acids, alcohols, oxidizing agents, and water.[6]

Conclusion

This compound is a powerful and versatile chemical tool for scientists engaged in drug development, diagnostics, and biomaterials research. Its ability to form a stable bridge between inorganic and organic worlds enables the creation of sophisticated, functional materials. By understanding its fundamental physicochemical properties, mastering the chemistry of its application, and adhering to validated protocols and safety measures, researchers can effectively harness the potential of ABTES to advance their scientific objectives.

References

-

This compound | C10H25NO3Si | CID 76483 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound - LookChem. (n.d.). LookChem. Retrieved from [Link]

-

This compound, 95% - Gelest, Inc. (2014, December 29). Gelest, Inc. Retrieved from [Link]

-

This compound - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved from [Link]

-

SILANE, (4-AMINOBUTYL)- DIETHOXYMETHYL HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

This compound - FDA Global Substance Registration System. (n.d.). Food and Drug Administration. Retrieved from [Link]

-

Silicon as a Bioisostere for Carbon in Drug Design. (n.d.). Rowan. Retrieved from [Link]

Sources

- 1. This compound | C10H25NO3Si | CID 76483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. gelest.com [gelest.com]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 10. louisville.edu [louisville.edu]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

Introduction to 4-Aminobutyltriethoxysilane (ABTES)

An In-depth Technical Guide to the Synthesis of 4-Aminobutyltriethoxysilane

This compound (ABTES), identified by its CAS number 3069-30-5, is a versatile organosilane compound that plays a critical role as a molecular bridge between inorganic and organic materials.[1][2] Its unique bifunctional structure is central to its utility. On one end, it features a primary aminobutyl group, which provides a reactive site for covalent bonding with a wide range of organic polymers and molecules. On the other end, it possesses a triethoxysilyl group, which can undergo hydrolysis and condensation to form stable, covalent Si-O-Si bonds with inorganic substrates like glass, silica, and metal oxides.[2]

This dual functionality makes ABTES an indispensable silane coupling agent in advanced materials science, surface chemistry, and biotechnology. It is widely used to enhance adhesion between organic resins and inorganic fillers in composites, to functionalize surfaces for biomedical applications, and to immobilize biomolecules in diagnostic assays. This guide provides a detailed examination of the primary synthesis routes for ABTES, focusing on the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Core Synthesis Methodologies

The industrial and laboratory-scale production of this compound is dominated by two primary synthetic strategies: the hydrosilylation of an unsaturated amine and the chemical reduction of a nitrile-functionalized silane. Each route offers distinct advantages and is chosen based on factors such as precursor availability, required purity, and scalability.

Route 1: Platinum-Catalyzed Hydrosilylation

Hydrosilylation is one of the most fundamental and widely employed reactions in organosilicon chemistry for creating silicon-carbon bonds.[3][4] This pathway involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. In the context of ABTES synthesis, this translates to the reaction between 3-butene-1-amine and triethoxysilane.[5][6] The reaction is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid) being the most common due to their high efficiency.[7][8]

Causality and Mechanistic Insight:

The catalytic cycle, often described by the Chalk-Harrod mechanism, provides the foundation for understanding this transformation. The process is initiated by the oxidative addition of the Si-H bond of triethoxysilane to the low-valent platinum(0) catalyst, forming a platinum(II)-hydrido-silyl intermediate. The alkene (3-butene-1-amine) then coordinates to this platinum center. Subsequently, migratory insertion of the alkene into the platinum-hydride bond occurs. This step is crucial as it dictates the regioselectivity of the reaction. For terminal alkenes, the insertion typically proceeds in an anti-Markovnikov fashion, leading to the desired linear product (β-adduct). The final step is a reductive elimination, which forms the C-Si bond of the product, this compound, and regenerates the active platinum(0) catalyst, allowing the cycle to continue.[9]

Experimental Protocol: Hydrosilylation of 3-Butene-1-amine

Objective: To synthesize this compound via platinum-catalyzed hydrosilylation.

Materials:

-

3-Butene-1-amine (reactant)

-

Triethoxysilane (reactant)[5]

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)[7][8]

-

Toluene (anhydrous solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. The entire apparatus is flame-dried under an inert atmosphere to remove moisture.

-

Charging Reactants: The flask is charged with 3-butene-1-amine and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst (typically in the range of 10-50 ppm relative to the alkene) is added to the flask.[7]

-

Addition of Silane: Triethoxysilane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature, often starting at room temperature. The reaction is exothermic, and the addition rate may need to be managed to maintain the desired temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete. Reaction progress can be monitored by FTIR spectroscopy (disappearance of the Si-H stretch at ~2160 cm⁻¹) or GC analysis.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield pure this compound.[6][10]

Workflow: Hydrosilylation Synthesis of ABTES

Caption: Experimental workflow for ABTES synthesis via hydrosilylation.

Route 2: Reduction of 3-Cyanopropyltriethoxysilane

An alternative and robust method for synthesizing ABTES is through the chemical reduction of 3-cyanopropyltriethoxysilane.[6] This approach is advantageous when the nitrile-containing precursor is readily available. The core of this synthesis is the conversion of the nitrile functional group (-C≡N) into a primary amine (-CH₂-NH₂).

Causality and Mechanistic Insight:

This transformation is typically achieved via catalytic hydrogenation. The reaction involves gaseous hydrogen (H₂) and a heterogeneous catalyst, most commonly Raney Cobalt (Raney-Co) or Raney Nickel.[5] The mechanism proceeds through the adsorption of both the nitrile group and hydrogen onto the surface of the metal catalyst. This activation facilitates the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the final primary amine. The reaction is typically carried out under elevated pressure and temperature to ensure efficient conversion.

Experimental Protocol: Reduction of 3-Cyanopropyltriethoxysilane

Objective: To synthesize this compound via catalytic hydrogenation of a nitrile precursor.

Materials:

-

3-Cyanopropyltriethoxysilane (starting material)[5]

-

Raney-Cobalt (catalyst, slurry in a suitable solvent)

-

Anhydrous Diethyl Ether or Ethanol (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Reactor Setup: A high-pressure autoclave (hydrogenator) is charged with 3-cyanopropyltriethoxysilane and the anhydrous solvent.

-

Catalyst Addition: The Raney-Co catalyst is carefully added to the reactor under an inert atmosphere to prevent premature deactivation.

-

Hydrogenation: The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas. The system is then pressurized with hydrogen to a high pressure (e.g., 76000 Torr or ~100 atm) and heated to a temperature between 85-95 °C.[5]

-

Reaction: The mixture is agitated vigorously to ensure good contact between the reactants, catalyst, and hydrogen gas. The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the heterogeneous catalyst. The solvent is then removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation.

Reaction Scheme: Synthesis of ABTES

Caption: The two primary synthesis routes to this compound.

Data Summary and Route Comparison

| Feature | Route 1: Hydrosilylation | Route 2: Nitrile Reduction |

| Reactants | 3-Butene-1-amine, Triethoxysilane | 3-Cyanopropyltriethoxysilane, H₂ |

| Catalyst | Platinum-based (e.g., Karstedt's)[7] | Heterogeneous metal (e.g., Raney-Co)[5] |

| Conditions | Moderate temperature (60-80°C), atmospheric pressure | High temperature (85-95°C), high pressure (~100 atm)[5] |

| Key Advantages | Atom economical, milder conditions, high selectivity | Utilizes a different set of precursors, well-established industrial process |

| Key Disadvantages | Cost of platinum catalyst, potential for side reactions (isomerization) | Requires specialized high-pressure equipment, handling of pyrophoric catalysts |

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to ensure it meets the specifications required for its intended application.

Purification: Fractional distillation under reduced pressure is the standard method for purifying ABTES. Its relatively high boiling point (approx. 114 °C at 14 mmHg) allows for the effective separation from lower-boiling impurities and residual solvent.[10][11] Due to the moisture sensitivity of the triethoxysilyl group, all purification steps must be conducted under anhydrous conditions.[12]

Characterization: A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a triplet for the methyl protons of the ethoxy groups (~1.2 ppm), a quartet for the methylene protons of the ethoxy groups (~3.8 ppm), and distinct multiplets for the four methylene groups of the butyl chain. The protons on the carbon adjacent to the silicon atom will appear furthest upfield in the butyl chain region.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for each of the unique carbon atoms in the molecule, confirming the carbon skeleton.

-

²⁹Si NMR Spectroscopy: This technique is highly valuable for characterizing organosilicon compounds.[13][14] ABTES will exhibit a single resonance in a characteristic region for tetra-alkoxysilanes, confirming the silicon environment.

-

FTIR Spectroscopy: Infrared spectroscopy is useful for confirming the presence of key functional groups. Characteristic absorptions include N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2980 cm⁻¹), and strong Si-O-C stretching bands (~1080-1100 cm⁻¹). For the hydrosilylation route, monitoring the disappearance of the Si-H stretch (~2160 cm⁻¹) is a reliable way to track reaction progress.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful synthesis. The molecular weight of ABTES is 235.40 g/mol .[1]

References

- Catalysis Science & Technology. (n.d.). Selective hydrosilylation of N-allylimines using a (3-iminophosphine)palladium precatalyst. RSC Publishing.

- ResearchGate. (n.d.). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes.

- LookChem. (n.d.). This compound.

- ChemicalBook. (2022). This compound | 3069-30-5.

- ResearchGate. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts.

- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound, CasNo.3069-30-5.

- PubMed Central. (n.d.). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts.

- ResearchGate. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts.

- GSRS. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Alfa Chemistry. (n.d.). CAS 3069-30-5 this compound.

- Alfa Chemistry. (n.d.). CAS 3069-30-5 this compound.

- Gelest, Inc. (2014). This compound, 95% Safety Data Sheet.

- Organometallics. (n.d.). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl).

- ResearchGate. (n.d.). Hydrosilylation of allyl glycidyl ether with triethoxysilane.

- CymitQuimica. (n.d.). This compound, 92%.

- ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds.

- ECHEMI. (n.d.). 3069-30-5, this compound Formula.

- MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks.

- ResearchGate. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review.

- Thermo Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.

- PubMed Central. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. National Institutes of Health.

- ResearchGate. (n.d.). Selective hydrosilylation of allyl chloride with trichlorosilane.

- PubMed Central. (n.d.). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers.

- PubMed Central. (2022). Molecular Level Characterisation of the Surface of Carbohydrate-Functionalised Mesoporous silica Nanoparticles (MSN) as a Potential Targeted Drug Delivery System via High Resolution Magic Angle Spinning (HR-MAS) NMR Spectroscopy. National Institutes of Health.

Sources

- 1. This compound | C10H25NO3Si | CID 76483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 92% | CymitQuimica [cymitquimica.com]

- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 3069-30-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 12. gelest.com [gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Dual-Functionality of Organosilanes

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminobutyltriethoxysilane (ABTES)

This compound (ABTES) is a bifunctional organosilane molecule widely employed as a surface modifying agent and coupling agent.[1][2] Its molecular structure is the key to its utility, featuring two distinct reactive moieties: a triethoxysilane group at one end and a primary aminobutyl group at the other.[3][4] This dual nature allows ABTES to act as a molecular bridge, covalently bonding inorganic substrates (such as glass, silicon oxides, and metals) to organic materials, including polymers and biological macromolecules.[5][6] This guide provides a detailed exploration of the chemical mechanisms underpinning the function of ABTES, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₅NO₃Si | [4][7] |

| Molecular Weight | 235.40 g/mol | [3][8] |

| CAS Number | 3069-30-5 | [7][9] |

| Boiling Point | 114-116 °C at 14 mmHg | [10][11] |

| Density | ~0.94 g/cm³ at 25 °C | [11][12] |

| Refractive Index | ~1.427 | [12][13] |

| Flash Point | 109 °C | [10][12] |

Part 1: The Core Mechanism - Silane Hydrolysis and Condensation

The foundational mechanism of action for ABTES, and organosilanes in general, is a two-step process involving the triethoxysilane group: hydrolysis followed by condensation.[1][14] This process transforms the molecule from a stable, soluble form into a reactive intermediate capable of forming robust covalent bonds with surfaces and other silane molecules.

Step 1: Hydrolysis of Ethoxy Groups

The initial and rate-determining step is the hydrolysis of the three ethoxy groups (-OCH₂CH₃) into reactive silanol groups (-OH). This reaction requires water and releases ethanol as a byproduct.[14][15] The reaction kinetics are highly dependent on factors such as pH, water concentration, and temperature.[16][17]

-

Acid or Base Catalysis: The hydrolysis can be catalyzed by either an acid or a base.[14] Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the silicon atom. While hydrolysis occurs across a range of pH values, the subsequent condensation reaction is significantly accelerated at higher pH.[14][18]

The hydrolysis occurs stepwise, leading to a mixture of partially and fully hydrolyzed ABTES molecules in solution.

Caption: Initial hydrolysis of ABTES to form reactive silanols.

Step 2: Condensation and Covalent Bond Formation

Following hydrolysis, the newly formed, highly reactive silanol groups undergo condensation reactions. This can proceed via two competing pathways:

-

Surface Condensation: This is the desired pathway for surface modification. The silanol groups on the hydrolyzed ABTES molecule react with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on glass or silicon wafers). This reaction forms a stable, covalent siloxane bond (Si-O-Substrate), effectively grafting the ABTES molecule to the surface.[15][19]

-

Self-Condensation (Polymerization): Hydrolyzed ABTES molecules can also react with each other. The silanol group of one molecule condenses with a silanol group of another, forming a siloxane bond (Si-O-Si).[1] This process can lead to the formation of oligomers in solution or a cross-linked polysiloxane network on the surface.[18][20] While some degree of cross-linking enhances the stability of the deposited layer, excessive self-condensation can lead to the formation of aggregates and non-uniform multilayers.[16]

The balance between these two pathways is critical for achieving a well-defined monolayer, which is often crucial for biosensor and bioconjugation applications.[1]

Caption: Competing condensation pathways for hydrolyzed ABTES.

Part 2: The Role of the Aminobutyl Group - A Gateway for Functionalization

While the triethoxysilane group serves as the anchor, the aminobutyl group provides the crucial functionality for subsequent applications. This primary amine serves as a versatile chemical handle for the covalent attachment of a wide array of molecules.

Mechanism in Bioconjugation

Bioconjugation is the process of covalently linking two molecules where at least one is a biomolecule, such as a protein or nucleic acid.[21][22] The terminal amine of a surface-grafted ABTES layer is a nucleophile, enabling it to participate in several common bioconjugation reactions.[23]

A prevalent strategy involves the use of bifunctional cross-linkers, such as glutaraldehyde.

-

Activation: The ABTES-modified surface is first treated with glutaraldehyde. One of the aldehyde groups on glutaraldehyde reacts with the primary amine of ABTES to form a Schiff base (an imine linkage).

-

Coupling: The second aldehyde group on the now-tethered glutaraldehyde remains free and is available to react with primary amine groups (e.g., on lysine residues) of a protein or antibody, forming another stable Schiff base and covalently immobilizing the biomolecule.

Alternatively, the amine can react directly with molecules containing activated carboxyl groups (e.g., N-Hydroxysuccinimide esters) to form stable amide bonds.[24] This is a cornerstone of peptide and protein immobilization.[21]

Caption: Workflow for immobilizing biomolecules on an ABTES surface.

Mechanism as a Coupling Agent in Composites

In polymer composites, ABTES enhances the adhesion between an inorganic filler (like silica or glass fibers) and the polymer matrix.[5] The triethoxysilane end bonds to the filler as described above. The aminobutyl chain then extends into the polymer matrix. The terminal amine group can then react directly with the polymer matrix (e.g., with epoxy or isocyanate groups) or physically entangle with the polymer chains, significantly improving stress transfer from the matrix to the filler and enhancing the mechanical properties of the composite material.[2]

Part 3: Field-Proven Methodologies

The successful application of ABTES requires meticulous control over the surface modification process. The following protocol outlines a standard, self-validating methodology for the functionalization of glass or silicon oxide surfaces.

Experimental Protocol: Silanization of Glass Substrates

This protocol is designed to generate a stable, amine-functionalized surface suitable for subsequent bioconjugation.

1. Substrate Cleaning and Hydroxylation (Critical Step)

-

Rationale: The density of hydroxyl (-OH) groups on the substrate surface is paramount for achieving a high grafting density of ABTES. This step removes organic contaminants and activates the surface.

-

Protocol:

-

Submerge glass slides in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Incubate for 30-60 minutes at room temperature.

-

Rinse copiously with deionized (DI) water.

-

Rinse with ethanol or acetone and dry under a stream of nitrogen gas. The surface should be highly hydrophilic at this stage.

-

2. Silanization with ABTES

-

Rationale: This step deposits the ABTES layer. Anhydrous conditions for solution-phase deposition are often preferred to minimize self-condensation in the bulk solution.

-

Protocol (Solution-Phase Deposition):

-

Prepare a 1-2% (v/v) solution of ABTES in anhydrous toluene or ethanol.[25]

-

Completely immerse the cleaned, dry substrates in the ABTES solution.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.[25]

-

Remove the substrates and rinse thoroughly with the solvent (toluene or ethanol) to remove physisorbed silane.

-

Rinse with DI water.

-

3. Curing and Stabilization

-

Rationale: A thermal curing step promotes further covalent bond formation to the surface and cross-linking within the silane layer, enhancing its stability.

-

Protocol:

-

Dry the rinsed slides under a stream of nitrogen.

-

Place the slides in an oven and bake at 110-120 °C for 30-60 minutes.[1]

-

Allow to cool to room temperature before use. The functionalized surface is now ready for bioconjugation or characterization.

-

Surface Characterization: A Self-Validating System

To ensure the success of the functionalization, the surface must be characterized. This step validates the protocol and provides insight into the quality of the ABTES layer.

Table 2: Common Techniques for Characterizing ABTES-Modified Surfaces

| Technique | Information Provided | Typical Result | Source |

| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Successful amine functionalization typically results in a water contact angle of 50-70°, a decrease from a highly hydrophilic cleaned surface. | [26] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Detection of Nitrogen (N 1s) and Silicon (Si 2p) peaks confirms the presence of the ABTES layer. | [20] |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Can reveal the formation of a smooth monolayer versus aggregated islands, indicating the quality of the deposition. | [27] |

| Ellipsometry | Thickness of the deposited layer. | A monolayer of ABTES is typically in the range of 0.7-1.0 nm thick. | [27] |

Conclusion

The mechanism of action of this compound is a powerful interplay of inorganic and organic chemistry. The hydrolysis and condensation of its triethoxysilane head group provide a robust method for anchoring to inorganic surfaces, while its aminobutyl tail offers a versatile platform for the covalent attachment of organic and biological molecules. A thorough understanding and precise control of the reaction conditions are essential for leveraging this mechanism to its full potential in applications ranging from advanced composite materials to sensitive biosensors and targeted drug delivery systems. By following validated protocols and employing rigorous characterization, researchers can reliably create functionalized surfaces tailored to their specific needs.

References

-

Zarinwall, A., Waniek, T., Saadat, R., Braun, U., Sturm, H., & Garnweitner, G. (2021). Comprehensive Characterization of APTES Surface Modifications of Hydrous Boehmite Nanoparticles. Langmuir, 37(1), 171-179. [Link]

-

Sypabekova, M., et al. (2022). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. Chemosensors, 11(1), 1. [Link]

-

Youngblood, J. P., et al. (2003). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules, 36(23), 8845-8853. [Link]

-

Sypabekova, M., Kleiss, J., Hagemann, A., & Kim, S. (2025). Improvement of the optical cavity-based biosensor's limit of detection using optimal 3-aminopropyltriethoxysilane process. Article. [Link]

-

Zarinwall, A., et al. (2021). Comprehensive Characterization of APTES Surface Modifications of Hydrous Boehmite Nanoparticles. Langmuir, 37(1), 171–179. [Link]

-

Li, M., et al. (2023). Investigation on the Mechanism of PAL (100) Surface Modified by APTES. Materials, 16(14), 5059. [Link]

-

Sopian, A., et al. (2021). Modification on nanocellulose extracted from kenaf (Hibiscus cannabinus) with 3-aminopropyltriethoxysilane for thermal stability in poly (vinyl alcohol) thin film composites. ResearchGate. [Link]

-

Gelest, Inc. Silane Coupling Agents Catalog. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76483, this compound. [Link]

-

LookChem. This compound Chemical Properties. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Poghossian, A., et al. (2022). Surface Functionalization of Platinum Electrodes with APTES for Bioelectronic Applications. Forschungszentrum Jülich. [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: this compound, 95%. [Link]

-

Ghosh, S., et al. (2021). Electrophoretic Deposition of Carbon Nanotubes on 3-Amino-Propyl-Triethoxysilane (APTES) Surface Functionalized Silicon Substrates. Coatings, 11(11), 1367. [Link]

-

Vlachos, N. S., et al. (2006). Supplementary Information. ResearchGate. [Link]

-

Ansari, A., et al. (2022). A Method of Targeted Cell Isolation via Glass Surface Functionalization. JoVE. [Link]

-

Carr, L., et al. (2011). Bioconjugation techniques for microfluidic biosensors. Analytical and Bioanalytical Chemistry, 402(1), 61-71. [Link]

-

Urbaniak, W., et al. (2023). The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. Polimery, 68(4). [Link]

-

Xie, Y., et al. (2010). Silane coupling agents used for natural fiber/polymer composites: A review. Composites Part A: Applied Science and Manufacturing, 41(7), 806-819. [Link]

-

Belgacem, M. N., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. [Link]

-

Wang, Z., et al. (2022). Effect of Aminosilane Coupling Agent-Modified Nano-SiO2 Particles on Thermodynamic Properties of Epoxy Resin Composites. Polymers, 14(21), 4735. [Link]

-

Khan, A., et al. (2023). Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants. Journal of Functional Biomaterials, 14(7), 374. [Link]

-